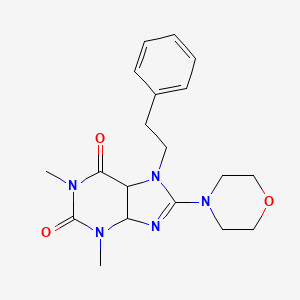![molecular formula C25H23N3O3S B12491718 N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B12491718.png)
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a thiourea group, and multiple methyl substitutions
Métodos De Preparación
The synthesis of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol and an aldehyde under reflux conditions . The resulting benzoxazole derivative is then reacted with a substituted phenyl isothiocyanate to introduce the thiourea group. Industrial production methods may involve the use of catalysts such as nanocatalysts or metal catalysts to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole moiety, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the thiourea group, yielding corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its structural features make it a candidate for developing new therapeutic agents targeting specific molecular pathways.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiourea group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar compounds to 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA include other benzoxazole derivatives and thiourea-containing molecules. For example:
Benzoxazole Derivatives: Compounds like 2-(4-aminophenyl)benzoxazole and 2-(4-hydroxyphenyl)benzoxazole share the benzoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiourea Compounds: Molecules such as N-phenylthiourea and N,N’-diphenylthiourea contain the thiourea group but lack the benzoxazole moiety, resulting in different reactivity and applications.
The uniqueness of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-(3,5-DIMETHYLBENZOYL)THIOUREA lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C25H23N3O3S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C25H23N3O3S/c1-13-7-14(2)10-17(9-13)23(30)28-25(32)26-18-5-6-19(21(29)12-18)24-27-20-11-15(3)8-16(4)22(20)31-24/h5-12,29H,1-4H3,(H2,26,28,30,32) |
Clave InChI |
ZXUIUIFQHBKALB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B12491638.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12491643.png)
![4-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}-2-methylphthalazin-1-one](/img/structure/B12491664.png)
![5-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491665.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12491667.png)
![3,5-dibromo-2-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491674.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12491682.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12491690.png)
![2-Amino-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12491695.png)
![3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12491697.png)
![4-[4-(diethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491698.png)
![2-[(2-{[(5-Chloro-2-ethoxyphenyl)methyl]amino}ethyl)amino]ethanol](/img/structure/B12491699.png)
